

A Head-to-Head Comparison of FAK Inhibitors: Defactinib, GSK2256098, and IN10018

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	FAK inhibitor 7				
Cat. No.:	B15621105	Get Quote			

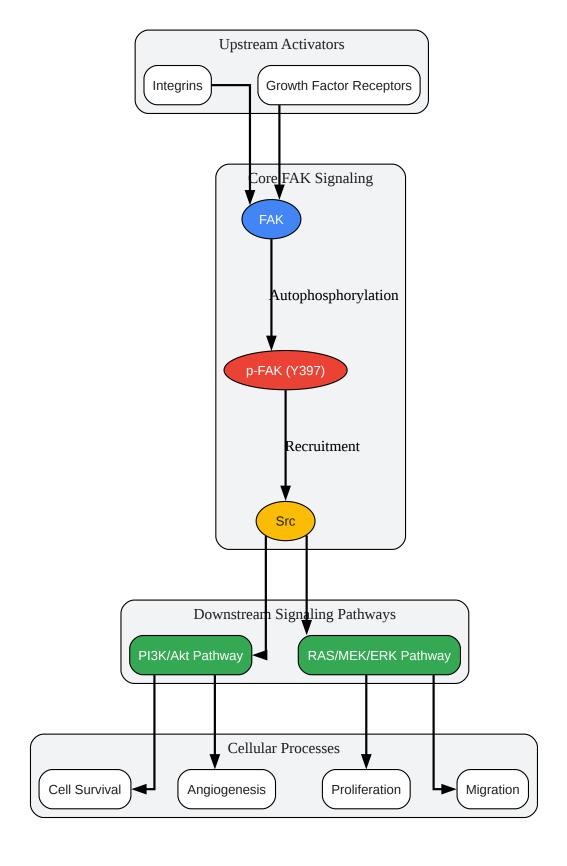
For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology. Its overexpression and activation are linked to tumor progression, metastasis, and resistance to therapy.[1] This has spurred the development of numerous FAK inhibitors, with several advancing into clinical trials. This guide provides a head-to-head comparison of three prominent FAK inhibitors: defactinib (VS-6063), GSK2256098, and IN10018 (BI 853520), focusing on their preclinical and clinical performance, supported by experimental data.

FAK Signaling Pathway

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[1] This complex then phosphorylates other downstream targets, activating key signaling pathways such as the PI3K/Akt and RAS/MEK/ERK pathways, which are crucial for cell survival, proliferation, migration, and angiogenesis.[2]





Click to download full resolution via product page

FAK Signaling Cascade



Comparative Performance Data

The following tables summarize the in vitro potency, kinase selectivity, and clinical trial outcomes for defactinib, GSK2256098, and IN10018.

Table 1: In Vitro Potency of FAK Inhibitors

Inhibitor	Target	IC50 (nM)	Assay Type	Reference
Defactinib	FAK	0.6	Recombinant Enzyme Assay	[3][4]
PYK2	0.6	Recombinant Enzyme Assay	[3][4]	
FAK (Cellular)	26 (EC50)	In vivo FAK phosphorylation	[3][4]	_
GSK2256098	FAK	1.5	Enzymatic Assay	[1]
FAK (Cellular)	8.5 - 15	FAK Y397 Phosphorylation	[5]	
IN10018	FAK	1	DELFIA	[6]

Table 2: Kinase Selectivity Profile

Inhibitor	Selectivity Highlight	Number of Kinases with IC50 < 1 μM	Reference
Defactinib	>100-fold selectivity for FAK/PYK2 over other kinases	10	[6]
GSK2256098	~1000-fold selectivity over PYK2	Not specified	[1][7]
IN10018	Highly selective for FAK	4 (out of 262 tested)	[6]



Table 3: Summary of Phase I Clinical Trial Data

(Monotherapy)

Inhibitor	Recommended Phase 2 Dose (RP2D)	Most Common Adverse Events	Antitumor Activity	Reference
Defactinib	400 mg BID	Nausea, fatigue, headache, hyperbilirubinemi a	Modest clinical activity in heavily pretreated KRAS mutant NSCLC.	[8][9]
GSK2256098	1000 mg BID	Nausea, diarrhea, vomiting, decreased appetite	Minor responses in melanoma and mesothelioma. Stable disease in some glioblastoma patients.	[1][10]
IN10018	Not specified	Manageable safety profile	29% of patients with solid tumors achieved a complete response in a Phase I study in Japan and Taiwan.	[11]

Preclinical Efficacy in Xenograft Models

All three inhibitors have demonstrated antitumor activity in various preclinical xenograft models.

- Defactinib has shown significant tumor growth inhibition as a monotherapy and in combination with other agents in models of endometrial, adrenocortical, and non-small cell lung cancer.[2][8]
- GSK2256098 demonstrated dose- and time-dependent inhibition of FAK phosphorylation in U87MG human glioma xenografts, correlating with its blood concentration.[1][7]



 IN10018 has been shown to suppress tumor growth and progression in multiple mouse models of different cancer types.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate FAK inhibitors.

In Vitro FAK Kinase Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAK.

Workflow:



Click to download full resolution via product page

In Vitro Kinase Assay Workflow

Protocol Steps:

- Preparation: Prepare serial dilutions of the FAK inhibitor in a suitable buffer.
- Reaction Setup: In a microplate, add the recombinant FAK enzyme, a suitable substrate (e.g., poly(E4Y)), and the inhibitor dilutions.
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced using methods like radioisotope incorporation ([³²P]-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™).[9][12][13]



 Data Analysis: Plot the percentage of FAK activity inhibition against the inhibitor concentration to determine the IC50 value.

Cellular FAK Autophosphorylation Assay

This assay assesses the inhibitor's ability to block FAK signaling within a cellular context by measuring the phosphorylation of FAK at Tyr397.

Workflow:



Click to download full resolution via product page

Cellular Phosphorylation Assay Workflow

Protocol Steps:

- Cell Culture and Treatment: Plate cancer cells and treat them with various concentrations of the FAK inhibitor for a defined period.
- Cell Lysis: Lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the proteins to a membrane (e.g., PVDF).
 - Probe the membrane with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK.
 - Incubate with appropriate secondary antibodies.



• Detection and Quantification: Detect the protein bands using a chemiluminescence-based method and quantify the band intensities. The ratio of p-FAK to total FAK is used to determine the extent of inhibition.[14]

Tumor Xenograft Study in Mice

This in vivo model evaluates the antitumor efficacy of FAK inhibitors in a living organism.

Workflow:



Click to download full resolution via product page

Tumor Xenograft Study Workflow

Protocol Steps:

- Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.
- Tumor Growth: Allow the tumors to grow to a palpable size.
- Treatment: Randomize the mice into treatment and control groups. Administer the FAK
 inhibitor (e.g., orally) and a vehicle control according to a predetermined schedule and
 dosage.
- Monitoring: Regularly measure tumor volume and mouse body weight to assess efficacy and toxicity.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers (e.g., p-FAK) or histological examination.[2]

Conclusion

Defactinib, GSK2256098, and IN10018 are all potent FAK inhibitors with demonstrated preclinical and early clinical activity. Defactinib and GSK2256098 are dual FAK/PYK2 inhibitors,



while IN10018 appears to be more selective for FAK. While all show promise, their clinical development trajectories and reported efficacy vary. Defactinib has recently gained regulatory approval in combination therapy for a specific ovarian cancer subtype, highlighting the potential of FAK inhibition as part of a combination strategy. The choice of a FAK inhibitor for further research and development will depend on the specific cancer type, the desired selectivity profile, and the potential for combination with other therapeutic agents. The experimental protocols provided here offer a foundation for the continued evaluation and comparison of these and other emerging FAK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting FAK in anti-cancer combination therapies PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase inhibitors, a heavy punch to cancer PMC [pmc.ncbi.nlm.nih.gov]



- 12. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 13. AID 794 Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) -PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of FAK Inhibitors: Defactinib, GSK2256098, and IN10018]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621105#head-to-head-comparison-of-different-fak-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com